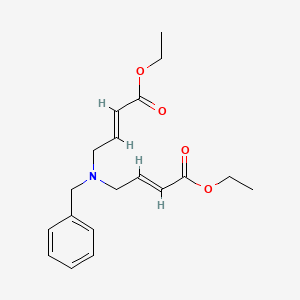

(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) is an organic compound characterized by its unique structure, which includes a benzylazanediyl group and two but-2-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) typically involves the reaction of diethyl but-2-enoate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound’s unique structure makes it valuable in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(2E,2’E)-dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate): This compound has a similar structure but with methyl groups instead of ethyl groups.

(2E,2’E)-diethyl 4,4’-(methylazanediyl)bis(but-2-enoate): Similar to the target compound but with a methylazanediyl group instead of a benzylazanediyl group.

Uniqueness

(2E,2’E)-diethyl 4,4’-(benzylazanediyl)bis(but-2-enoate) is unique due to the presence of the benzylazanediyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate), identified by its CAS number 1041439-28-4, is a synthetic compound with potential biological activities. This compound belongs to the class of diesters and has garnered interest for its possible applications in medicinal chemistry, particularly in the fields of antitumor and antimicrobial research.

Chemical Structure and Properties

The molecular formula of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) is C19H25NO4, with a molecular weight of approximately 331.41 g/mol. The compound features a benzyl group and amidine functionalities, which are known to enhance biological activity through interactions with biological macromolecules such as DNA.

Biological Activity Overview

Research into the biological activity of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) has primarily focused on its potential antitumor and antimicrobial properties. The following sections summarize key findings from various studies.

Antitumor Activity

Several studies have evaluated the antitumor potential of compounds structurally related to (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate). For instance, derivatives containing amidine groups have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

Table 1: Antitumor Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |

| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |

These compounds exhibited higher efficacy in two-dimensional assays compared to three-dimensional cultures, indicating a promising profile for further development as potential antitumor agents .

Antimicrobial Activity

The antimicrobial properties of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) have been explored through various testing methods. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | <10 µg/mL |

| Compound B | Escherichia coli | <15 µg/mL |

These findings suggest that the incorporation of amidine moieties may enhance binding affinity to microbial DNA, thereby inhibiting growth .

The proposed mechanism for the biological activity of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) involves the binding to DNA and subsequent inhibition of DNA-dependent enzymes. This interaction can lead to the disruption of cellular processes such as replication and transcription.

Case Study: Interaction with DNA

In vitro studies have shown that similar compounds can intercalate into double-stranded RNA and DNA or bind selectively within the minor groove of AT-rich regions. This binding is facilitated by hydrogen bonding and electrostatic interactions between the positively charged amidine groups and the negatively charged phosphate backbone of nucleic acids .

Properties

IUPAC Name |

ethyl (E)-4-[benzyl-[(E)-4-ethoxy-4-oxobut-2-enyl]amino]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3/b12-8+,13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZSUYIWYOYCCQ-QHKWOANTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN(CC=CC(=O)OCC)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN(CC1=CC=CC=C1)C/C=C/C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.